Calconcarboxylic acid

Description

The exact mass of the compound Calconcarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97307. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calconcarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calconcarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O7S/c24-16-10-17(31(28,29)30)13-7-3-4-8-14(13)18(16)22-23-19-12-6-2-1-5-11(12)9-15(20(19)25)21(26)27/h1-10,24-25H,(H,26,27)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQBFZXBLLMXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063156 | |

| Record name | 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3737-95-9 | |

| Record name | Calconcarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calconcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calconcarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-hydroxy-4-sulfo-1-naphthalenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calconcarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY572ZC8VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calconcarboxylic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

An extensive examination of the chemical properties, mechanism of action, and applications of Calconcarboxylic acid, a metallochromic indicator vital for the precise quantification of calcium in complexometric titrations.

Introduction

Calconcarboxylic acid, systematically known as 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid and also widely recognized as Patton and Reeder's Indicator, is an azo dye that serves as a crucial indicator for the complexometric titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA).[1] Its ability to provide a sharp and distinct color change at the endpoint, particularly in the presence of magnesium ions, makes it an invaluable tool in various scientific and industrial settings, including biomedical research, clinical diagnostics, and pharmaceutical quality control.[1][2] This technical guide provides a comprehensive overview of Calconcarboxylic acid, focusing on its core properties, mechanism of action, and detailed experimental protocols for its application.

Chemical and Physical Properties

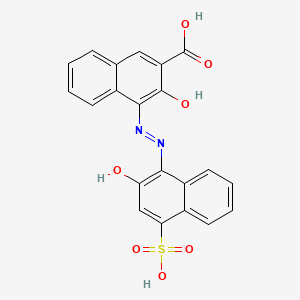

Calconcarboxylic acid is a complex organic molecule with the chemical formula C₂₁H₁₄N₂O₇S.[1] Its structure features a naphthalene (B1677914) ring system linked by an azo group, with sulfonic acid, carboxylic acid, and hydroxyl functional groups that are critical to its function as a metallochromic indicator.

Quantitative Data Summary

The key physicochemical properties of Calconcarboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid | [1] |

| Common Name | Patton and Reeder's Indicator | [1] |

| Molecular Formula | C₂₁H₁₄N₂O₇S | [1] |

| Molar Mass | 438.41 g/mol | [1] |

| Melting Point | 300 °C (decomposes) | [1] |

| Appearance | Dark violet powder | |

| Solubility | Soluble in water, ethanol, methanol, and sodium hydroxide. | [1] |

| Calcium Complex Stability (log K) | ~5.0 | |

| Absorption Maxima (λmax) | ||

| Aqueous Solution (pH 4.83) | 550 nm | |

| Aqueous Solution (pH 9) | 554 nm | |

| Aqueous Solution (pH 12.6) | 638 nm | |

| Ethanol | 569 - 572 nm | |

| Estimated pKa Values | ||

| Sulfonic Acid Group | ~ -2.8 to 0.7 | |

| Carboxylic Acid Group | ~ 4.2 | |

| Naphtholic Hydroxyl Groups | ~ 9.3 - 9.5 |

Mechanism of Action in Complexometric Titration

The utility of Calconcarboxylic acid as an indicator lies in its ability to form a colored complex with calcium ions and the subsequent displacement of the indicator by a stronger chelating agent, EDTA. The process is highly pH-dependent, with the optimal range for calcium determination being between pH 12 and 14.[1] At this high pH, any magnesium ions present in the sample precipitate as magnesium hydroxide, thus preventing interference with the calcium measurement.[1]

The signaling pathway of the indicator during the titration of calcium with EDTA can be visualized as follows:

Initially, in a solution containing calcium ions at a high pH, the addition of Calconcarboxylic acid leads to the formation of a stable, wine-red colored complex.[1] As EDTA is incrementally added during the titration, it begins to chelate the free calcium ions. At the endpoint of the titration, when all the free calcium has been complexed by EDTA, the EDTA, being a stronger chelating agent, displaces the Calconcarboxylic acid from the calcium-indicator complex.[1] This releases the free indicator, resulting in a sharp color change of the solution from wine-red to a distinct pure blue, signaling the completion of the reaction.[1]

Experimental Protocol for Calcium Determination

The following is a detailed methodology for the determination of calcium concentration in a sample using Calconcarboxylic acid as an indicator in a complexometric titration with EDTA.

Reagents and Equipment

-

Standard 0.01 M EDTA solution: Prepare by dissolving the appropriate amount of disodium (B8443419) EDTA in deionized water.

-

Calconcarboxylic acid indicator: A ground mixture of 1 part Calconcarboxylic acid with 100 parts of an inert salt like sodium sulfate (B86663) or potassium chloride.

-

Sodium Hydroxide (NaOH) solution (8 M): To adjust the pH of the sample.

-

Calcium-containing sample

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

Experimental Workflow

The general workflow for the complexometric titration of calcium is depicted in the following diagram:

References

An In-depth Technical Guide to the Patton-Reeder Indicator (Calconcarboxylic Acid)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the Patton-Reeder indicator, a crucial reagent in the field of analytical chemistry. It details the indicator's chemical properties, mechanism of action, experimental protocols for its use in complexometric titrations, and its synthesis.

Core Chemical Identity

The Patton-Reeder indicator, scientifically known as Calconcarboxylic acid, is an azo dye widely used for the determination of calcium ion concentration through complexometric titration.[1][2] Its IUPAC name is 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid.[1]

Chemical Formula: C₂₁H₁₄N₂O₇S[1][3][4][5][6][7]

CAS Number: 3737-95-9[1][2][4][5][6][8]

Physicochemical Properties

The quantitative properties of the Patton-Reeder indicator are summarized below, providing a clear reference for laboratory applications.

| Property | Value | Source(s) |

| Molar Mass | 438.41 g/mol | [1][2][3][5][8] |

| Appearance | Dark red to dark purple or black powder | [4][5][7] |

| Melting Point | 300°C (with decomposition) | [1][7] |

| Solubility | Soluble in water, ethanol, and sodium hydroxide (B78521). | [1][7][8][9] |

| Absorption Maximum (λmax) | 568 – 573 nm (in acidic ethanol) | [2][4] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

Mechanism of Action: Complexometric Titration

The Patton-Reeder indicator is a metallochromic indicator that exhibits a distinct color change upon binding to metal ions.[9][10] It is particularly selective for calcium ions under specific pH conditions. The titration process relies on the principle that Ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, forms a more stable complex with Ca²⁺ ions than the indicator does.[1][9]

The process occurs at a high pH, typically between 12 and 14.[1][11] This alkaline environment is crucial for precipitating magnesium ions as magnesium hydroxide (Mg(OH)₂), thus preventing their interference with the calcium determination.[1][11][12]

Signaling Pathway:

-

Complex Formation: Initially, the Patton-Reeder (PR) indicator is added to the solution containing calcium ions. It forms a wine-red colored complex (Ca-PR).[1] The free indicator is blue.[1]

-

Titration with EDTA: A standardized solution of EDTA is gradually added to the sample. EDTA, being a stronger chelating agent, progressively binds with the free calcium ions.

-

Endpoint Detection: Once all free Ca²⁺ ions are chelated by EDTA, the EDTA begins to displace the indicator from the Ca-PR complex. This releases the free indicator back into the solution.

-

Color Change: The endpoint of the titration is marked by a sharp and stable color change from the wine-red of the Ca-PR complex to the pure blue of the free indicator, signifying that all calcium ions have been complexed by EDTA.[1][9]

The overall reaction can be summarized as: Ca-PR (Wine Red) + EDTA⁴⁻ → PR (Blue) + [Ca-EDTA]²⁻[1]

Experimental Protocol: Determination of Calcium Hardness

This section outlines a detailed methodology for the quantitative analysis of calcium ions in a water sample using the Patton-Reeder indicator and EDTA titration.

Reagents and Equipment:

-

Water Sample

-

Standard EDTA solution (e.g., 0.01 M)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% or 1N)[12][13]

-

Patton-Reeder indicator (solid, ground with NaCl, or as a solution)[12]

-

Burette, Pipette, Conical Flask

-

pH meter or pH indicator paper

Procedure:

-

Sample Preparation: Pipette a precise volume (e.g., 25.00 mL or 50.00 mL) of the water sample into a clean conical flask.[12][14]

-

pH Adjustment: Add NaOH or KOH solution dropwise to the sample until the pH of the solution is between 12 and 13.[11][13] This ensures the precipitation of any magnesium ions as Mg(OH)₂, preventing interference.[12] Confirm the pH using a pH meter or appropriate indicator paper.

-

Indicator Addition: Add a small amount (e.g., 30-40 mg) of the Patton-Reeder indicator to the flask.[12] Swirl the flask to dissolve the indicator. The solution should turn a distinct wine-red color, indicating the formation of the Ca-PR complex.[12]

-

Titration: Fill a burette with the standard EDTA solution and record the initial volume. Titrate the sample with the EDTA solution while constantly swirling the flask.

-

Endpoint Determination: Continue the titration until the color of the solution changes sharply from wine-red to a pure, stable blue.[12] This is the endpoint.

-

Record and Repeat: Record the final volume of EDTA used. Repeat the titration with fresh samples at least two more times to ensure concordant results.

-

Calculation: Calculate the concentration of calcium ions in the sample based on the volume of EDTA used, its concentration, and the initial sample volume.

Synthesis Protocol

The synthesis of Calconcarboxylic acid was first described by James Patton and Wendell Reeder in 1956.[1] The process involves the coupling of a diazotized sulfonic acid with a naphthoic acid derivative.

Reactants:

-

1-amino-2-naphthol-4-sulfonic acid

-

2-hydroxy-3-naphthoic acid

Procedure:

-

Diazotization: 1-amino-2-naphthol-4-sulfonic acid is diazotized. This chemical process converts the primary aromatic amine group (-NH₂) into a diazonium salt group (-N₂⁺) using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid).

-

Coupling Reaction: The resulting diazonium salt is then coupled with 2-hydroxy-3-naphthoic acid. This azo coupling reaction forms the final product, Calconcarboxylic acid (Patton-Reeder indicator).[1]

References

- 1. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. Calconcarboxylic acid | C21H14N2O7S | CID 77330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3737-95-9 CAS | PATTON AND REEDER’S REAGENT | Complexometric Indicators | Article No. 05131 [lobachemie.com]

- 5. Calconcarboxylic acid, Practical grade [himedialabs.com]

- 6. PATTON AND REEDER’S REAGENT AR | 3737-95-9 | MSDS and Specifications of PATTON AND REEDER’S REAGENT AR [molychem.net]

- 7. Calconcarboxylic Acid or Patton-Reeder Indicator Manufacturers, SDS [mubychem.com]

- 8. Calconcarboxylic acid | Fisher Scientific [fishersci.ca]

- 9. gspchem.com [gspchem.com]

- 10. Complexometric titration - Wikipedia [en.wikipedia.org]

- 11. physicsforums.com [physicsforums.com]

- 12. bithub.co.in [bithub.co.in]

- 13. mccord.cm.utexas.edu [mccord.cm.utexas.edu]

- 14. scribd.com [scribd.com]

Calconcarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3737-95-9

Foreword

Calconcarboxylic acid, a metallochromic indicator, is a versatile molecule with a well-established role in analytical chemistry and emerging applications in biomedical research and pharmaceutical development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and established analytical applications, with a particular focus on its utility for researchers, scientists, and professionals in the drug development sector. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application.

Chemical and Physical Properties

Calconcarboxylic acid, systematically named 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid, is an azo dye with the molecular formula C₂₁H₁₄N₂O₇S.[1][2][3][4] It is also commonly known as Patton and Reeder's Reagent.[1][2]

Table 1: Physicochemical Properties of Calconcarboxylic Acid

| Property | Value | References |

| CAS Number | 3737-95-9 | [1][2] |

| Molecular Formula | C₂₁H₁₄N₂O₇S | [1][2][3][4] |

| Molecular Weight | 438.41 g/mol | [1][4] |

| Appearance | Very dark violet to brownish-black powder | [5] |

| Melting Point | ~300 °C (decomposes) | [3][4] |

| Solubility | Soluble in water, ethanol, and 1 M NaOH (10 mg/mL) | [3][4] |

| EC Number | 223-117-0 | |

| MDL Number | MFCD00004078 | [5] |

Synthesis

The synthesis of Calconcarboxylic acid typically involves a coupling reaction between diazotized 1-amino-2-naphthol-4-sulfonic acid and 2-hydroxy-3-naphthoic acid. This process is a classic example of azo dye formation.

A general workflow for the synthesis is outlined below:

Caption: General synthesis workflow for Calconcarboxylic acid.

Applications in Research and Drug Development

While the primary application of Calconcarboxylic acid is in analytical chemistry, its properties lend themselves to various uses in research and the pharmaceutical industry.

Complexometric Titration for Calcium Determination

The most well-documented use of Calconcarboxylic acid is as an indicator for the complexometric titration of calcium ions with ethylenediaminetetraacetic acid (EDTA).[1] This method is highly selective for calcium, especially in the presence of magnesium.[1] At a pH of 12-14, magnesium precipitates as magnesium hydroxide (B78521), preventing its interference with the titration.[1][6]

The principle of this titration relies on the differential stability of the calcium complexes with Calconcarboxylic acid and EDTA. Calconcarboxylic acid forms a wine-red complex with calcium ions.[1] EDTA, being a stronger chelating agent, displaces the Calconcarboxylic acid from the calcium complex.[1] The endpoint of the titration is marked by a sharp color change from wine-red to a distinct blue, the color of the free indicator.[1][6]

Experimental Protocol: Complexometric Titration of Calcium

Reagents and Materials:

-

Standard 0.01 M EDTA solution

-

Calconcarboxylic acid indicator (solid mixture with an inert salt like NaCl or KCl)

-

Sodium hydroxide (NaOH) solution (8 M)

-

Calcium-containing sample

-

Deionized water

-

Burette, pipette, conical flasks, magnetic stirrer

Procedure:

-

Pipette a known volume of the calcium-containing sample into a conical flask.

-

Dilute with approximately 50 mL of deionized water.

-

Add 1 mL of 8 M NaOH solution to raise the pH to approximately 13.

-

Add a small amount (approximately 30-50 mg) of the Calconcarboxylic acid indicator mixture and swirl to dissolve. The solution will turn a wine-red color in the presence of calcium.

-

Titrate with the standard 0.01 M EDTA solution while stirring continuously.

-

The endpoint is reached when the color changes sharply from wine-red to a pure blue.

-

Record the volume of EDTA used.

-

Repeat the titration for accuracy.

Calculation of Calcium Concentration:

Caption: Experimental workflow for calcium titration.

Potential Applications in Pharmaceutical Analysis and Formulation

Beyond its use in determining calcium levels, which is crucial in various biological and pharmaceutical contexts, Calconcarboxylic acid has potential applications in:

-

Analysis of Metal Impurities: Its ability to form colored complexes with metal ions suggests its utility in the colorimetric analysis of metal impurities in drug formulations.[7]

-

Biochemical Assays: It can be employed in biochemical assays to study enzymes that involve metal ions as cofactors.[5]

-

Drug Formulation: There are potential applications in drug formulation and development, particularly where precise pH control is necessary during synthesis or for the stability of the final product.[5]

Advanced Applications in Biomedical Research

Recent research has explored more advanced applications of Calconcarboxylic acid:

-

Fluorescent Probes: A fluorescent probe for detecting Ca²⁺ ions in blood has been developed by coupling Calconcarboxylic acid with 3-aminopropyltriethoxysilane.[8]

-

Biosensors for Disease Diagnosis: Calconcarboxylic acid has been used in the preparation of a poly-CCA film for a biosensor aimed at leukemia diagnosis through the immobilization and hybridization of DNA.[8]

-

Protein Staining: It is also utilized for the staining of proteins in gels.[2][8]

Data Summary

Table 2: Spectral Properties of Calconcarboxylic Acid

| Property | Value | References |

| Absorption Maximum (λmax) in Ethanol | 569 - 572 nm | |

| Specific Absorptivity A 1%/1cm (λmax; 0.025 g/l; ethanol) | ≥ 250 |

Conclusion

Calconcarboxylic acid is a valuable tool for researchers and professionals in the drug development pipeline. Its primary, well-characterized application in the precise determination of calcium concentration remains highly relevant for quality control and in various biological assays. Furthermore, emerging applications in biosensing and as a component of fluorescent probes highlight its potential for more sophisticated analytical and diagnostic roles. This guide provides the foundational knowledge and practical protocols to effectively utilize Calconcarboxylic acid in a research and development setting. Further exploration into its utility in analyzing other metal ions and its role in formulation science is warranted.

References

- 1. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Calconcarboxylic acid, Practical grade [himedialabs.com]

- 3. Calconcarboxylic Acid or Patton-Reeder Indicator Manufacturers, SDS [mubychem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. digicollections.net [digicollections.net]

- 7. gspchem.com [gspchem.com]

- 8. gspchem.com [gspchem.com]

Synthesis of Calconcarboxylic Acid: A Technical Guide for Laboratory Professionals

An in-depth guide to the laboratory synthesis of Calconcarboxylic acid, providing detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Introduction

Calconcarboxylic acid, also known as Patton and Reeder's indicator, is an azo dye with the IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid.[1] It is a valuable compound in analytical chemistry, primarily utilized as a complexometric indicator for the titration of calcium ions with EDTA, especially in the presence of magnesium.[1] The free indicator is blue, but it forms a pink/red complex with calcium ions.[1] This distinct color change at a high pH (12-14) allows for a sharp and clear endpoint determination.[1] Beyond its role as an indicator, Calconcarboxylic acid has applications in the preparation of chelating sorbents for trace metal analysis and in the development of fluorescent probes for calcium detection in biological systems.[2]

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Calconcarboxylic acid, including detailed experimental procedures, purification methods, and characterization data.

Physicochemical Properties and Specifications

A summary of the key quantitative data for Calconcarboxylic acid is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₁H₁₄N₂O₇S |

| Molar Mass | 438.41 g/mol |

| Appearance | Dark violet to brownish-black powder |

| Melting Point | ~300 °C (with decomposition) |

| Solubility | Soluble in water, ethanol (B145695), methanol, and sodium hydroxide (B78521). |

| Absorption Maximum (λmax) | 568 - 573 nm (in acidic ethanol) |

| CAS Number | 3737-95-9 |

Synthesis of Calconcarboxylic Acid

The synthesis of Calconcarboxylic acid is a two-step process, first described by Patton and Reeder in 1956.[1] The process involves:

-

Diazotization of 1-amino-2-naphthol-4-sulfonic acid.

-

Azo coupling of the resulting diazonium salt with 2-hydroxy-3-naphthoic acid.

The overall reaction scheme is depicted below.

Experimental Protocol

This protocol is based on the established synthesis methods and provides a detailed procedure for laboratory preparation.

Materials and Reagents:

-

1-Amino-2-naphthol-4-sulfonic acid

-

2-Hydroxy-3-naphthoic acid

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Copper (II) sulfate (B86663) (CuSO₄) (as catalyst, optional but recommended)

-

p-Toluidine

-

Methanol (MeOH)

-

Deionized water

-

Ice

Step 1: Diazotization of 1-Amino-2-naphthol-4-sulfonic acid

-

In a beaker, prepare a solution of 1-amino-2-naphthol-4-sulfonic acid in water. A small amount of a catalyst like copper (II) sulfate can be added to stabilize the diazonium salt.[3]

-

Cool the solution to below 10°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled solution of sodium nitrite in water to the cooled solution of 1-amino-2-naphthol-4-sulfonic acid.

-

While maintaining the temperature below 10°C, slowly add 20% hydrochloric acid. A precipitate of the diazonium salt will form.[3]

-

Continue the reaction until the precipitation is complete.

-

Filter the precipitated diazonium salt and wash it with cold, dilute hydrochloric acid.

-

The resulting diazonium salt should be used immediately in the next step as it is unstable.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve 2-hydroxy-3-naphthoic acid in a 20% sodium hydroxide solution, and cool it to below 10°C in an ice bath.

-

Slowly add the freshly prepared diazonium salt from Step 1 to the alkaline solution of 2-hydroxy-3-naphthoic acid, while maintaining the temperature below 15°C.

-

Stir the reaction mixture at 10-15°C for 2-3 hours.

-

After the coupling is complete, acidify the solution to a pH of 1-2 with 20% hydrochloric acid. This will cause the crude Calconcarboxylic acid to precipitate.

-

Allow the mixture to stand for 4-6 hours to ensure complete precipitation.

-

Filter the crude product and wash it with water.

Purification Protocol

The crude Calconcarboxylic acid can be purified via the formation of its p-toluidinium salt.[4]

Purification Steps:

-

Dissolve the crude Calconcarboxylic acid in warm 20% aqueous methanol.[4]

-

Add an equivalent amount of p-toluidine to the solution.

-

Cool the mixture to precipitate the p-toluidinium salt of Calconcarboxylic acid.[4]

-

Collect the precipitated salt by filtration.

-

Recrystallize the p-toluidinium salt from hot water to obtain the purified acid.[4]

-

Dry the final product under vacuum at a temperature below 50°C.[3]

Characterization

The identity and purity of the synthesized Calconcarboxylic acid should be confirmed using standard analytical techniques.

-

Melting Point: The melting point should be determined and compared to the literature value of approximately 300°C (with decomposition).[1]

-

Spectroscopy: An absorption spectrum in the UV-Vis range should be recorded in acidic ethanol and the absorption maximum (λmax) should be compared to the expected range of 568-573 nm.[2]

Safety and Handling

Calconcarboxylic acid is an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of Calconcarboxylic acid via the diazotization of 1-amino-2-naphthol-4-sulfonic acid and subsequent azo coupling with 2-hydroxy-3-naphthoic acid is a well-established and reproducible laboratory procedure. Careful control of temperature and pH is crucial for achieving a good yield and purity of the final product. The purification method involving the formation of the p-toluidinium salt is effective in obtaining high-purity Calconcarboxylic acid suitable for its various applications in analytical chemistry and beyond. This guide provides the necessary details for the successful synthesis and purification of this important chemical compound.

References

An In-depth Technical Guide to the Mechanism of Action of Calconcarboxylic Acid in Calcium Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calconcarboxylic acid, systematically known as 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid and commonly referred to as Patton and Reeder's Indicator, is a pivotal azo dye in analytical chemistry.[1][2] Its utility is most pronounced in the complexometric titration for the precise determination of calcium ions, particularly in the presence of magnesium.[1] This technical guide delineates the core mechanism of calconcarboxylic acid's interaction with calcium ions, detailing its coordination chemistry, the thermodynamics of binding, and its practical applications in both colorimetric and fluorometric analyses. The guide further provides comprehensive experimental protocols and visualizes the underlying chemical processes to support researchers in the fields of analytical chemistry, biochemistry, and drug development.

Introduction

The accurate quantification of calcium ions is critical across a spectrum of scientific disciplines, from monitoring water hardness to elucidating the role of calcium in biological signaling pathways. Calconcarboxylic acid has emerged as a highly selective indicator for calcium, especially under alkaline conditions where the interference of magnesium ions is effectively nullified.[1][3] This selectivity is paramount in complex biological and environmental samples. This guide aims to provide a deep dive into the fundamental principles governing the binding of calconcarboxylic acid to calcium, offering both theoretical insights and practical methodologies.

Mechanism of Calcium Binding

The interaction between calconcarboxylic acid and calcium ions is a classic example of chelation, where a central metal ion is bound by multiple donor atoms of a single ligand to form a stable, ring-like structure.

Coordination Chemistry

Calconcarboxylic acid possesses three key functional groups that participate in the coordination of a calcium ion: a phenolic hydroxyl group, a carboxylic acid group, and a sulfonic acid group.[2] In an alkaline environment (pH 12-14), the hydroxyl and carboxylic acid groups are deprotonated, creating negatively charged oxygen atoms that act as Lewis bases, donating electron pairs to the calcium ion (a Lewis acid).[1] The molecule acts as a tridentate ligand, forming a 1:1 complex with the calcium ion.[2]

The binding of calcium induces a conformational change in the calconcarboxylic acid molecule, altering its electronic structure and, consequently, its light-absorbing properties. This is the basis for the distinct color change observed upon complexation. The free indicator in its deprotonated form is blue, while the calcium-indicator complex is a wine-red or pink color.[1]

Thermodynamics of Binding

The formation of the calcium-calconcarboxylic acid complex is a thermodynamically favorable process, characterized by a significant stability constant. The stability of this complex is crucial for its function as an indicator, as it must be stable enough to form quantitatively in the presence of calcium, yet less stable than the calcium-EDTA complex to be displaced at the endpoint of a titration.

| Parameter | Value | Conditions |

| Stoichiometry (Ca²⁺:Indicator) | 1:1 | pH 12-14 |

| Log K (Stability Constant) | ~5.0 | 0.1 M KCl |

Table 1: Quantitative data for the interaction of Calconcarboxylic Acid with Calcium Ions.

Visualization of the Binding Mechanism and Experimental Workflows

To illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Calcium Chelation by Calconcarboxylic Acid

Caption: Chelation of Calcium by Calconcarboxylic Acid.

Principle of Complexometric Titration

Caption: Workflow for Complexometric Titration of Calcium.

Experimental Protocols

The following are detailed methodologies for the application of calconcarboxylic acid in calcium determination.

Complexometric Titration of Calcium

This protocol is adapted from standard analytical methods for water hardness determination.

Reagents and Materials:

-

Standard EDTA Solution (0.01 M): Dissolve 3.722 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate (Na₂H₂EDTA·2H₂O) in deionized water and dilute to 1 L in a volumetric flask.

-

Calconcarboxylic Acid Indicator: A solid mixture of 1 part calconcarboxylic acid to 100 parts sodium chloride, or a solution prepared by dissolving 50 mg of calconcarboxylic acid in 100 mL of 0.1 M NaOH.[2]

-

Sodium Hydroxide (NaOH) Solution (2 M): Dissolve 80 g of NaOH in deionized water and dilute to 1 L.

-

Calcium-containing sample

-

Burette, pipette, conical flasks, magnetic stirrer.

Procedure:

-

Pipette a known volume of the calcium-containing sample into a 250 mL conical flask.

-

Add approximately 75 mL of deionized water.

-

Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. If magnesium is present, a precipitate of Mg(OH)₂ will form.

-

Add a small amount (approximately 100 mg) of the solid calconcarboxylic acid indicator mixture or a few drops of the indicator solution. The solution will turn a wine-red color in the presence of calcium.

-

Titrate the solution with the standard 0.01 M EDTA solution with constant stirring.

-

The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1]

-

Record the volume of EDTA used.

Calculation: Calcium (mg/L) = (V_EDTA × M_EDTA × 40.08 × 1000) / V_sample Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of EDTA solution (mol/L)

-

40.08 = Molar mass of Calcium ( g/mol )

-

V_sample = Volume of the sample (L)

Fluorometric Determination of Calcium (General Protocol)

While specific protocols for calconcarboxylic acid are not as widespread as for other fluorescent indicators, its use as a fluorescent probe has been documented.[4] The following is a generalized protocol based on the principles of fluorometric titration.

Reagents and Materials:

-

Calconcarboxylic Acid Solution: Prepare a dilute stock solution in a suitable solvent (e.g., ethanol (B145695) or a slightly alkaline aqueous buffer).

-

Calcium Standard Solutions: Prepare a series of solutions with known calcium concentrations.

-

High pH Buffer: A buffer to maintain the pH in the optimal range of 12-14.

-

Fluorometer with appropriate excitation and emission filters/monochromators.

-

Cuvettes.

Procedure:

-

Set the fluorometer to the excitation and emission wavelengths determined to be optimal for the calcium-calconcarboxylic acid complex.

-

Prepare a blank solution containing the buffer and calconcarboxylic acid solution.

-

Prepare a series of calibration standards by adding known amounts of the calcium standard solutions to the cuvettes containing the buffer and indicator.

-

Measure the fluorescence intensity of the blank and each calibration standard.

-

Prepare the unknown sample in the same manner as the standards.

-

Measure the fluorescence intensity of the unknown sample.

-

Construct a calibration curve by plotting fluorescence intensity versus calcium concentration for the standards.

-

Determine the calcium concentration in the unknown sample from the calibration curve.

Interferences

The primary advantage of using calconcarboxylic acid at a high pH is the precipitation of magnesium as magnesium hydroxide, thus eliminating its interference.[1] However, other metal ions that can form complexes with calconcarboxylic acid or EDTA can potentially interfere with the determination. These include copper, zinc, iron, cobalt, and manganese.[5] In many cases, the concentrations of these interfering ions in typical samples are too low to cause significant error. For samples with high concentrations of interfering metals, masking agents or separation techniques may be necessary.

Conclusion

Calconcarboxylic acid remains a robust and selective tool for the determination of calcium ions. Its mechanism of action is rooted in the principles of coordination chemistry, where the formation of a stable 1:1 chelate with calcium leads to a distinct and easily detectable color change. This property, combined with its ability to function in a high pH environment that mitigates magnesium interference, ensures its continued relevance in analytical laboratories. The potential for its application in fluorometric analysis further broadens its utility for researchers and scientists in various fields. A thorough understanding of its binding mechanism, as detailed in this guide, is essential for its effective and accurate application.

References

- 1. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. digicollections.net [digicollections.net]

- 4. gspchem.com [gspchem.com]

- 5. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Calconcarboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Calconcarboxylic acid (also known as Patton and Reeder's Reagent) in various common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize Calconcarboxylic acid in their work.

Introduction

Calconcarboxylic acid is a complexometric indicator commonly used in analytical chemistry for the quantification of calcium ions. Its effectiveness in various experimental settings is often dependent on its solubility in different solvent systems. This guide summarizes the available quantitative and qualitative solubility data for Calconcarboxylic acid and provides a standardized protocol for solubility determination.

Solubility Data

The solubility of Calconcarboxylic acid has been investigated in a range of aqueous and organic solvents. The following table summarizes the available data from various sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | 8 g/L (at 20°C)[1][2] | Slightly soluble[3][4][5] | [1][2],[3][4][5] |

| 1 M Sodium Hydroxide (NaOH) | 10 mg/mL[6] | Soluble | [6] |

| Ethanol | 10 ppm yields a clear reddish-violet solution.[7] 0.1% in 50% Ethanol results in a clear solution.[8] | Soluble[9][10] | [7][8][9][10] |

| Methanol | 0.4% solution is used as an indicator. | Soluble[3][9][11][12] | [3][9][11][12] |

| Acetone | No data available | No data available | |

| Dimethyl Sulfoxide (DMSO) | No data available | No data available | |

| Dimethylformamide (DMF) | No data available | No data available |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for determining the solubility of a compound such as Calconcarboxylic acid. This protocol is based on the shake-flask method, a widely accepted technique for solubility assessment.

3.1. Materials

-

Calconcarboxylic acid

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Calconcarboxylic acid to a series of vials.

-

Accurately dispense a known volume of the desired solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

To further separate the solid from the solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of Calconcarboxylic acid of known concentrations.

-

Determine the concentration of Calconcarboxylic acid in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Calconcarboxylic acid in the solvent using the following formula: Solubility (mg/mL or mol/L) = (Concentration from analysis) x (Dilution factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Calconcarboxylic acid in different solvents.

Caption: A workflow for determining the solubility of Calconcarboxylic acid.

This guide provides a foundational understanding of the solubility of Calconcarboxylic acid. For specific applications, it is recommended to experimentally determine the solubility under the exact conditions of your experiment.

References

- 1. lobachemie.com [lobachemie.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. mpbio.com [mpbio.com]

- 4. fishersci.com [fishersci.com]

- 5. Thermo Scientific Chemicals Calconcarboxylic acid, indicator grade 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.fi]

- 6. 钙羧酸 suitable for use as an indicator for the titration of calcium | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. gspchem.com [gspchem.com]

- 9. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Calconcarboxylic Acid or Patton-Reeder Indicator Manufacturers, SDS [mubychem.com]

- 11. Calconcarboxylic Acid - Osorno Enterprises [osornosolution-store.ca]

- 12. Calconcarboxylic acid | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Color Change Mechanism of Calconcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid, systematically known as 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid and often referred to as Patton and Reeder's Indicator, is an azo dye of significant importance in analytical chemistry.[1] Its primary application lies in the complexometric titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA), particularly in samples containing magnesium ions (Mg²⁺).[1][2] The sharp and distinct color change at the endpoint of the titration makes it a reliable indicator for quantifying calcium levels in various matrices, including water, biological fluids, and pharmaceutical preparations. This technical guide provides a comprehensive exploration of the color change mechanism of calconcarboxylic acid, its quantitative parameters, a detailed experimental protocol for its use, and a visual representation of the underlying chemical processes.

The Core Mechanism: Chelation and pH-Dependent Color Transition

The color change of calconcarboxylic acid is a direct consequence of its interaction with calcium ions in a pH-sensitive environment. The molecule possesses three acidic protons associated with a sulfonic acid group, a carboxylic acid group, and two hydroxyl groups. The sulfonic acid is a strong acid and is deprotonated at all relevant pH values. The carboxylic acid and hydroxyl groups, however, are weaker acids, and their deprotonation is crucial for the indicator's function.

At a highly alkaline pH, typically between 12 and 14, the hydroxyl and carboxylic acid groups of the calconcarboxylic acid molecule are deprotonated, resulting in a fully ionized, blue-colored species in solution.[1][3] This anionic form of the indicator can act as a tridentate ligand, capable of forming a stable complex with calcium ions.

When calcium ions are present in the solution, they coordinate with the deprotonated hydroxyl and carboxyl groups of the calconcarboxylic acid. This chelation event leads to the formation of a wine-red or pink/red colored complex.[1] The formation of this metal-indicator complex alters the electronic structure of the dye molecule, causing a shift in its maximum absorbance to a different wavelength and thus a visible color change.

The utility of calconcarboxylic acid in EDTA titrations stems from the relative stability of the complexes formed. EDTA is a powerful hexadentate chelating agent that forms a significantly more stable complex with calcium ions than calconcarboxylic acid does. During a titration, EDTA is gradually added to the sample containing calcium ions and the calconcarboxylic acid indicator. Initially, the calcium ions are complexed with the indicator, imparting a wine-red color to the solution. As EDTA is introduced, it begins to sequester the calcium ions, forming the more stable Ca-EDTA complex.

At the equivalence point of the titration, all the calcium ions have been complexed by EDTA. This displacement of calcium from the calconcarboxylic acid complex causes the indicator to revert to its free, uncomplexed, blue-colored form.[1] This sharp color transition from wine-red to pure blue signals the completion of the reaction.

The high pH required for this titration serves a dual purpose. Firstly, it ensures the deprotonation of the relevant functional groups on the calconcarboxylic acid, making it an effective ligand for calcium. Secondly, it facilitates the precipitation of magnesium ions as magnesium hydroxide (B78521) (Mg(OH)₂), thereby preventing their interference with the calcium determination.[1]

Quantitative Data

| Complex | Stability Constant (log K) | Conditions |

| Ca-Calconcarboxylic Acid | ~5.0 - 5.3 | 0.1 M KCl |

Note: The stability constant represents the equilibrium constant for the formation of the complex. A higher value indicates a more stable complex.

Experimental Protocols

The following is a detailed methodology for the determination of calcium concentration using a complexometric titration with EDTA and calconcarboxylic acid as an indicator.

Reagents and Materials:

-

Standard 0.01 M EDTA (ethylenediaminetetraacetic acid) solution

-

Calconcarboxylic acid indicator (solid mixture with NaCl or as a solution)

-

Sodium hydroxide (NaOH) solution, 8 M

-

Deionized water

-

Calcium-containing sample

-

Burette (50 mL)

-

Pipette (various sizes)

-

Erlenmeyer flasks (250 mL)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

Indicator Preparation:

-

Solid Indicator Mixture: A common preparation involves grinding calconcarboxylic acid with an inert salt like sodium chloride at a 1:100 ratio.

-

Indicator Solution: A solution can be prepared by dissolving approximately 0.4 g of calconcarboxylic acid in 100 mL of methanol.

Titration Procedure:

-

Sample Preparation: Pipette a known volume of the calcium-containing sample into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.

-

pH Adjustment: While stirring, add 1-2 mL of 8 M NaOH solution to the flask. Check the pH to ensure it is between 12 and 14. At this pH, any magnesium present will precipitate as Mg(OH)₂.

-

Addition of Indicator: Add a small amount (approximately 30-40 mg) of the solid calconcarboxylic acid indicator mixture or a few drops of the indicator solution to the flask. The solution should turn a distinct wine-red color in the presence of calcium ions.

-

Titration: Titrate the sample with the standardized 0.01 M EDTA solution from the burette while continuously stirring.

-

Endpoint Determination: The endpoint is reached when the color of the solution changes sharply and permanently from wine-red to a pure blue.[1][3]

-

Data Analysis: Record the volume of EDTA solution used to reach the endpoint. The concentration of calcium in the sample can be calculated using the following formula:

Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

Visualizing the Mechanism

The following diagrams illustrate the key processes in the complexometric titration of calcium using calconcarboxylic acid.

Caption: Formation of the wine-red Ca-Calconcarboxylic acid complex at high pH.

Caption: Titration process showing EDTA displacing the indicator to reach the blue endpoint.

Conclusion

The color change mechanism of calconcarboxylic acid is a well-defined process rooted in the principles of coordination chemistry and acid-base equilibria. The formation of a colored complex with calcium ions at a specific high pH and its subsequent displacement by the stronger chelating agent EDTA provides a reliable and visually distinct endpoint for complexometric titrations. This in-depth guide offers researchers, scientists, and drug development professionals a thorough understanding of this mechanism, empowering them to effectively utilize this important analytical tool for accurate calcium determination.

References

An In-depth Technical Guide to the Patton-Reeder Indicator: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Precision in Calcium Measurement

The Patton-Reeder indicator, chemically known as Calconcarboxylic acid, is a cornerstone of complexometric titration, a fundamental analytical technique for the precise quantification of metal ions. Its discovery in 1956 by James Patton and Wendell Reeder revolutionized the determination of calcium, particularly in the context of water hardness and in biological samples.[1] Prior to their work, existing indicators for calcium titration with ethylenediaminetetraacetic acid (EDTA) were often plagued by indistinct endpoints, hindering accuracy. The Patton-Reeder indicator provided a sharp, clear color change, significantly improving the reliability of calcium concentration measurements.[2] This guide provides a comprehensive overview of the Patton-Reeder indicator, from its historical discovery to its detailed application in the laboratory.

Chemical and Physical Properties

The Patton-Reeder indicator is an azo dye with the IUPAC name 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid.[3][4] Its utility as an indicator is intrinsically linked to its chemical structure and resulting properties, which are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₄N₂O₇S | [3] |

| Molar Mass | 438.41 g/mol | [3] |

| Appearance | Dark red to dark purple crystalline powder | [3] |

| Solubility | Soluble in ethanol, methanol, and aqueous alkaline solutions. Sparingly soluble in water. | [2][5] |

| Melting Point | Decomposes at approximately 300 °C | [3][5] |

| Optimal pH Range | 12 - 14 | [2][6] |

| Color in Free Form (at pH 12-14) | Blue | [2][6] |

| Color when Complexed with Ca²⁺ | Pink/Red | [2][6] |

Principle of Operation: A Tale of Two Complexes

The efficacy of the Patton-Reeder indicator lies in the competitive chelation of calcium ions between the indicator and EDTA. The process can be understood through the relative stability of the complexes formed, as quantified by their stability constants (log Kf).

| Complex | log Kf | Reference |

| Ca²⁺ - Patton-Reeder Indicator | ~5.0 | |

| Ca²⁺ - EDTA | 10.65 |

The significantly higher stability constant of the Ca²⁺-EDTA complex is the driving force behind the titration.[2] Initially, in a solution with a pH adjusted to 12-14, the Patton-Reeder indicator complexes with the available calcium ions, forming a distinct pink-to-red solution.[2][6] As EDTA is incrementally added, it begins to sequester the free calcium ions. Once all free calcium has been chelated by EDTA, the EDTA, being a stronger chelating agent, proceeds to displace the calcium ions from the Patton-Reeder indicator complex. This displacement liberates the indicator, causing the solution to revert to its vibrant blue color, signaling the titration's endpoint.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Calconcarboxylic acid | 3737-95-9 | FC10746 | Biosynth [biosynth.com]

- 4. Calconcarboxylic acid | C21H14N2O7S | CID 77330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calconcarboxylic acid 3737-95-9 [sigmaaldrich.com]

- 6. gspchem.com [gspchem.com]

Core Principles of Complexometric Titrations with Calconcarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of complexometric titrations utilizing Calconcarboxylic acid for the determination of calcium ions. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the methodology, from the underlying chemical principles to practical experimental protocols.

Introduction to Complexometric Titrations and Calconcarboxylic Acid

Complexometric titration is a powerful analytical technique for the quantitative determination of metal ions.[1][2] It relies on the formation of a stable, soluble complex between the metal ion and a complexing agent, typically a multidentate ligand such as ethylenediaminetetraacetic acid (EDTA).[2] The endpoint of the titration is detected using a metallochromic indicator, which is a substance that undergoes a distinct color change upon binding with the metal ion.[2]

Calconcarboxylic acid, also known as Patton-Reeder indicator, is a highly specific metallochromic indicator used for the complexometric titration of calcium ions with EDTA.[3][4][5] It is particularly advantageous in the presence of magnesium ions, as the high pH required for the titration precipitates magnesium as magnesium hydroxide (B78521), thus eliminating interference.[3]

The Chemical Principle of Calcium Determination

The determination of calcium concentration using Calconcarboxylic acid and EDTA is based on a displacement reaction. The core principle involves the following steps:

-

Formation of the Calcium-Indicator Complex: Initially, in a solution buffered to a high pH (typically 12-14), Calconcarboxylic acid is added to the sample containing calcium ions.[3] The indicator chelates with the calcium ions to form a wine-red colored complex (Ca-Indicator).[3]

-

Titration with EDTA: The solution is then titrated with a standard solution of EDTA. EDTA is a hexadentate ligand that forms a significantly more stable complex with calcium ions than Calconcarboxylic acid does.[3][6]

-

Endpoint Determination: As EDTA is added, it progressively displaces the Calconcarboxylic acid from the calcium ions to form the colorless and more stable Ca-EDTA complex. At the equivalence point, when all the calcium ions have been complexed by EDTA, the indicator is released back into its free, uncomplexed form, resulting in a sharp color change from wine-red to a pure blue.[3] This distinct color change signals the endpoint of the titration.

The overall reaction can be represented as:

Ca-Indicator (wine-red) + EDTA → Ca-EDTA (colorless) + Indicator (blue)[3]

Quantitative Data

A thorough understanding of the chemical equilibria involved is crucial for accurate and reliable results. The following tables summarize the key quantitative data related to complexometric titrations with Calconcarboxylic acid.

Table 1: Physicochemical Properties of Calconcarboxylic Acid

| Property | Value | Reference |

| Chemical Name | 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid | [3] |

| Common Name | Calconcarboxylic acid, Patton-Reeder Indicator | [3][5] |

| CAS Number | 3737-95-9 | [5] |

| Molecular Formula | C₂₁H₁₄N₂O₇S | [5] |

| Molecular Weight | 438.41 g/mol | [5] |

| Predicted pKa | -0.50 ± 0.40 | [7] |

| Appearance | Dark purple to black powder | [5] |

| Solubility | Soluble in ethanol, methanol, and sodium hydroxide solutions; slightly soluble in water. | [8] |

Table 2: Stability Constants of Relevant Complexes

The stability of the metal-ligand complexes is a critical factor in complexometric titrations. The formation constant (Kf), or stability constant, quantifies the strength of the interaction between the metal ion and the ligand. A higher log Kf value indicates a more stable complex.

| Complex | log Kf | Conditions |

| Ca-Calconcarboxylic acid | ~5.0 | - |

| Ca-EDTA | 10.65 | - |

The significantly higher stability constant of the Ca-EDTA complex compared to the Ca-Calconcarboxylic acid complex ensures that the displacement reaction proceeds to completion, leading to a sharp and accurate endpoint.[3][6]

Experimental Protocols

The following is a detailed methodology for the determination of calcium concentration using complexometric titration with Calconcarboxylic acid and EDTA.

Reagent Preparation

-

Standard 0.01 M EDTA Solution: Dry the disodium (B8443419) salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for 1-2 hours. Accurately weigh approximately 3.722 g of the dried reagent, dissolve it in deionized water, and dilute to 1 L in a volumetric flask. Standardize the solution against a primary standard calcium carbonate solution.

-

Calconcarboxylic Acid Indicator: The indicator can be used as a solid mixture or as a solution.

-

Solid Mixture: Grind 100 mg of Calconcarboxylic acid with 10 g of anhydrous sodium chloride.

-

Solution: Dissolve 100 mg of Calconcarboxylic acid in 100 mL of methanol.

-

-

Sodium Hydroxide (NaOH) Solution (8 M): Carefully dissolve 320 g of NaOH pellets in deionized water and dilute to 1 L. This solution is highly corrosive and should be handled with appropriate safety precautions.

Standardization of EDTA Solution

-

Accurately weigh about 0.25 g of primary standard grade calcium carbonate (CaCO₃) and transfer it to a 250 mL beaker.

-

Add a minimum amount of 1 M HCl to dissolve the CaCO₃ completely.

-

Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

-

Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.

-

Add approximately 75 mL of deionized water.

-

Add 4 mL of 8 M NaOH solution to adjust the pH to 12-13.

-

Add a small amount (approximately 100 mg) of the Calconcarboxylic acid indicator mixture or a few drops of the indicator solution. The solution will turn wine-red.

-

Titrate with the prepared EDTA solution until the color changes sharply from wine-red to a pure blue.

-

Repeat the titration at least three times and calculate the average molarity of the EDTA solution.

Sample Analysis

-

Pipette a known volume of the calcium-containing sample into a 250 mL Erlenmeyer flask.

-

Add approximately 75 mL of deionized water.

-

Add 4 mL of 8 M NaOH solution to raise the pH to 12-13. If magnesium is present, a precipitate of Mg(OH)₂ will form.[3]

-

Add a small amount of the Calconcarboxylic acid indicator. The solution should turn wine-red.

-

Titrate with the standardized EDTA solution with constant stirring until the color changes from wine-red to a pure blue.[9]

-

Record the volume of EDTA used.

-

Repeat the titration for at least two more aliquots of the sample.

-

Calculate the calcium concentration in the original sample.

Interferences

While the high pH effectively removes interference from magnesium, other metal ions can interfere with the titration by forming complexes with either the indicator or EDTA.[3] Potential interfering ions include copper, iron, cobalt, zinc, and manganese in high concentrations.[3][10] Masking agents or other analytical techniques may be necessary if these ions are present in significant amounts.

Visualizations

Logical Relationship of Titration Components

The following diagram illustrates the logical flow and the interplay of the key components during the complexometric titration of calcium with Calconcarboxylic acid and EDTA.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. gspchem.com [gspchem.com]

- 5. Calconcarboxylic acid, Practical grade [himedialabs.com]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. Calconcarboxylic acid | 3737-95-9 [chemicalbook.com]

- 8. Calconcarboxylic acid | Fisher Scientific [fishersci.ca]

- 9. benchchem.com [benchchem.com]

- 10. canterbury.ac.nz [canterbury.ac.nz]

Calconcarboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Calconcarboxylic acid (CAS No. 3737-95-9). The following sections detail the potential hazards, exposure controls, and emergency procedures necessary for the safe use of this compound in a laboratory setting. All personnel should be thoroughly familiar with this information before handling Calconcarboxylic acid.

Hazard Identification and Classification

Calconcarboxylic acid is classified as a hazardous substance.[1] It is an irritant to the eyes, respiratory system, and skin.[1][2][3] While not classified as harmful by ingestion, it may still be damaging to individuals with pre-existing organ damage, particularly of the liver and kidneys.[1] Ingestion may cause gastrointestinal discomfort, nausea, and vomiting.[1] Skin contact is not thought to have harmful health effects, but the substance may cause health damage if it enters the bloodstream through wounds or abrasions.[1] It may also accentuate pre-existing dermatitis.[1] Inhalation of dust can cause respiratory irritation and may lead to further lung damage, especially in individuals with impaired respiratory function.[1] Long-term exposure to high dust concentrations may cause changes in lung function.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Calconcarboxylic acid.

| Property | Value |

| Chemical Formula | C21H14N2O7S[1] |

| Molecular Weight | 438.41 g/mol |

| Appearance | Black or very dark purple to black powder[1][4] |

| Melting Point | ~300 °C (decomposes)[1] |

| Solubility | Soluble in water and ethanol[1] |

| Vapor Pressure | Negligible[1] |

Toxicological Data

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

Handling Workflow

The following diagram outlines the standard procedure for the safe handling of Calconcarboxylic acid.

Caption: Workflow for Safe Handling of Calconcarboxylic Acid.

Handling Precautions:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Wash hands thoroughly with soap and water after handling.[1][5]

-

Work clothes should be laundered separately.[1]

Storage

-

Protect from physical damage.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1][5][6]

Exposure Controls and Personal Protective Equipment

The following table outlines the recommended personal protective equipment (PPE) for handling Calconcarboxylic acid.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields.[1][6][7] |

| Skin Protection | Impervious protective clothing and gloves (e.g., lightweight rubber).[1][5][6][7] |

| Respiratory Protection | For nuisance exposures, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][2][6] |

Facilities should be equipped with an eyewash station and a safety shower.[6]

First Aid Measures

The following table summarizes the appropriate first aid measures in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][5] |

| Eye Contact | Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][5] |

| Ingestion | Do NOT induce vomiting. Immediately give a glass of water. If in doubt, contact a Poisons Information Center or a doctor.[1][5][6] |

Fire Fighting and Accidental Release Measures

Fire Fighting

Calconcarboxylic acid is a combustible solid but is difficult to ignite.[1][5] Dust clouds may form an explosive mixture with air.[1][5]

-

Suitable Extinguishing Media: Water spray or fog, foam, dry chemical powder, or carbon dioxide.[1][5]

-

Fire Fighting Procedures: Wear self-contained breathing apparatus and full protective gear.[8] Use a fine water spray to control the fire and cool adjacent areas.[1][5]

-

Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1][8]

Accidental Release Measures

The following diagram illustrates the workflow for managing a spill of Calconcarboxylic acid.

Caption: Workflow for Calconcarboxylic Acid Spill Response.

Spill Procedures:

-

Minor Spills: Clean up spills immediately.[1][5] Avoid breathing dust and contact with skin and eyes.[1] Use dry clean-up procedures such as sweeping, shoveling, or vacuuming.[1][5] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1][5]

-

Major Spills: Alert emergency responders.[1] Evacuate unnecessary personnel. Control personal contact by wearing appropriate protective clothing.[1] Prevent spillage from entering drains or water courses.[1]

Experimental Protocols for Safety Assessment

Specific experimental protocols for the toxicological assessment of Calconcarboxylic acid are not publicly available. However, standard methodologies would be employed to evaluate its safety profile.

General Acute Oral Toxicity Study (Based on OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of Calconcarboxylic acid.

-

Test Animals: Typically, rats or mice are used.

-

Procedure:

-

A single dose of Calconcarboxylic acid is administered orally to a group of animals.

-

The animals are observed for signs of toxicity and mortality for a period of 14 days.

-

Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the test population) is calculated.

General Skin Irritation/Corrosion Study (Based on OECD Guideline 404)

-

Objective: To assess the potential of Calconcarboxylic acid to cause skin irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small amount of Calconcarboxylic acid is applied to a shaved patch of skin on the back of the animal.

-

The patch is covered with a gauze dressing for a specified period (e.g., 4 hours).

-

After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.

References

- 1. Calconcarboxylic Acid or Patton-Reeder Indicator Manufacturers, SDS [mubychem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 4. Calconcarboxylic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. technopharmchem.com [technopharmchem.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Calconcarboxylic acid - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Calconcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calconcarboxylic acid, a vital chemical reagent in various scientific applications. The document details its fundamental chemical identity, physicochemical properties, synthesis, and a key experimental protocol for its use in complexometric titrations.

Core Identity and Nomenclature

Calconcarboxylic acid, also known by the common name Patton-Reeder Indicator, is an azo dye with the IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid .[1][2] It is a crucial indicator for the precise determination of calcium ion concentrations in the presence of magnesium through complexometric titration with ethylenediaminetetraacetic acid (EDTA).[1][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Calconcarboxylic acid is presented in the table below, offering a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₂₁H₁₄N₂O₇S | [1][2][4] |

| Molecular Weight | 438.41 g/mol | [1][2][6] |

| Appearance | Dark red to dark violet or black powder | [4][7][8] |

| Melting Point | 300 °C (decomposes) | [1][6][7][8][9] |

| Solubility | Soluble in water, ethanol, methanol, and sodium hydroxide (B78521). | [1][3][4][7] |

| Absorption Maximum (in acidic Ethanol) | 568 – 573 nm | [10] |

Synthesis of Calconcarboxylic Acid

The synthesis of Calconcarboxylic acid was first described by Patton and Reeder in 1956.[1][3] The process involves the coupling of diazotized 1-amino-2-naphthol-4-sulfonic acid with 2-hydroxy-3-naphthoic acid.[1][3] A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

-

Diazotization: 1-amino-2-naphthol-4-sulfonic acid (also known as 1,2,4-acid) is diazotized. This is achieved by reacting the 1,2,4-acid with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium at a low temperature.[11] For instance, 6 kg of 80% 1,2,4-acid can be added to a copper sulfate (B86663) solution and treated with 20% hydrochloric acid at a temperature below 10 °C to form the diazonium salt.[11]

-

Coupling Reaction: The resulting diazonium salt of 1-amino-2-naphthol-4-sulfonic acid is then coupled with 2-hydroxy-3-naphthoic acid. This reaction forms the azo bond that is characteristic of Calconcarboxylic acid.

-